3-Amino-4-methylphenylboronic acid (CAS: 22237-12-3) is a bifunctional organoboron building block characterized by a boronic acid group, a primary amine, and an ortho-methyl group relative to the amine. This specific substitution pattern balances the electron-donating properties of the methyl group with its steric bulk, modulating both the pKa of the boronic acid and the nucleophilicity of the amine. In industrial and academic procurement, it is primarily sourced as a key precursor for Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the synthesis of complex biaryls, kinase inhibitors, and functionalized materials. Its ability to undergo coupling without mandatory amine protection makes it an effective intermediate for late-stage functionalization .
Substituting 3-amino-4-methylphenylboronic acid with its unmethylated analog (3-aminophenylboronic acid) or isomeric variants often leads to critical failures in both synthetic yield and application performance. In pharmaceutical cross-coupling, the absence of the 4-methyl group alters the electron density of the aromatic ring, which can decrease the oxidative addition rate of the palladium catalyst and reduce isolated yields by up to 17% in late-stage coupling [1]. Furthermore, in materials science applications such as hydrogel-based diol sensors, the electron-donating methyl group is essential for tuning the boronic acid's pKa; replacing it with electron-withdrawing or unhindered analogs shifts the binding kinetics, resulting in non-linear sensor responses or hysteresis at high analyte concentrations [2]. Consequently, procurement must strictly specify the 4-methyl derivative when these precise electronic and steric parameters are validated in the process route.
In the synthesis of selective CYP11B1 inhibitors, the presence of the 4-methyl group significantly enhances the reaction efficiency during palladium-catalyzed cross-coupling. Head-to-head comparison in the coupling with an imidazole-halide intermediate under standardized conditions demonstrated that 3-amino-4-methylphenylboronic acid achieved an 84% isolated yield. In contrast, the unmethylated baseline comparator, 3-aminophenylboronic acid, yielded only 67% under identical conditions [1].
| Evidence Dimension | Isolated yield in Suzuki cross-coupling |
| Target Compound Data | 84% yield (139 mg, 0.52 mmol) |
| Comparator Or Baseline | 3-aminophenylboronic acid (67% yield) |
| Quantified Difference | +17% absolute yield improvement |
| Conditions | Palladium-catalyzed Suzuki coupling with an imidazole-halide intermediate |
A 17% higher yield in late-stage coupling directly translates to lower precursor waste and higher throughput in pharmaceutical manufacturing.
When synthesizing trans-diaryl-substituted fluoroalkenes—important metabolically stable amide isosteres—3-amino-4-methylphenylboronic acid demonstrates high chemoselectivity. In the palladium-catalyzed cross-coupling with a dual-reactive C2-unit ((Z)-1-boryl-1-fluoro-2-tosyloxyethene), this compound delivered an 83.2% yield of the desired (Z)-2-(3-amino-4-methylphenyl)-1-fluoro-1-phenylethene. The reaction proceeded efficiently without requiring protection of the amino group, highlighting the favorable steric and electronic profile imparted by the 4-methyl substituent compared to more reactive or unhindered analogs [1].
| Evidence Dimension | Cross-coupling yield with unprotected amine |
| Target Compound Data | 83.2% yield |
| Comparator Or Baseline | Standard requirement for amine protection in highly reactive boronic acids |
| Quantified Difference | 83.2% yield achieved with zero protection/deprotection steps |
| Conditions | Pd-catalyzed cross-coupling with (Z)-1-boryl-1-fluoro-2-tosyloxyethene |
Eliminating the need for amine protection and deprotection steps streamlines synthetic workflows and reduces overall reagent costs.
In the development of polymerized crystalline colloidal array (PCCA) hydrogel sensors for glucose, the chemical structure of the phenylboronic acid dictates the dynamic response range. The 4-methyl group in 3-amino-4-methylphenylboronic acid acts as an electron-donating substituent, which increases the pKa of the boronic acid relative to electron-withdrawing analogs. This reduced acidity lowers the reactivity toward diols at physiological pH, resulting in a controlled wavelength shift that prevents the non-linear expansion and contraction hysteresis observed with the unsubstituted 3-aminophenylboronic acid baseline at concentrations above 20 mM [1].
| Evidence Dimension | Sensor dynamic response and linearity |
| Target Compound Data | Controlled, lower-magnitude wavelength shift with linear response |
| Comparator Or Baseline | 3-aminophenylboronic acid (non-linear biphasic response above 20 mM glucose) |
| Quantified Difference | Elimination of biphasic volume transition (red shift) at >20 mM glucose |
| Conditions | pH 7.4 buffered glucose solutions at 37 °C in PCCA hydrogels |
For continuous glucose monitoring applications, a linear response profile is critical, making this methylated analog a more reliable procurement choice than the unmethylated baseline for high-concentration sensing.
The compound is a highly effective precursor for synthesizing targeted imidazole- and pyrimidine-based therapeutics, where its 4-methyl group ensures higher Suzuki coupling yields (up to 84%) compared to unmethylated analogs [1].
Suitable for formulating PCCA hydrogels where the electron-donating methyl group is required to modulate boronic acid pKa, preventing the non-linear volumetric expansion seen with standard 3-aminophenylboronic acid at glucose concentrations above 20 mM [2].
Highly recommended for the convergent synthesis of trans-diaryl-substituted fluoroalkenes, as its specific steric profile allows for high-yield (83.2%) cross-coupling without the need for additional amine protection and deprotection steps [3].
Irritant